6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Description
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone with specific substitutions:
- Position 6: Chlorine atom, enhancing metabolic stability and lipophilicity .
- Position 4: Phenyl group, contributing to aromatic interactions and steric bulk .
- Position 7: Acetate ester group (OAc), increasing lipophilicity compared to polar derivatives like carboxylic acids .
Its molecular formula is C₁₇H₁₁ClO₅ (molecular weight: 330.73 g/mol), and its CAS registry number is 130181-10-1 .
Properties
Molecular Formula |
C17H11ClO4 |
|---|---|
Molecular Weight |
314.7 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C17H11ClO4/c1-10(19)21-16-9-15-13(7-14(16)18)12(8-17(20)22-15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
IXWMFHNZFWMSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 7-Hydroxy-6-Chloro-4-Phenylcoumarin
The coumarin scaffold is synthesized via acid-catalyzed condensation of resorcinol derivatives with β-keto esters. For example:
-
Reactants : 2-chlororesorcinol (1 mmol) and ethyl benzoylacetate (1 mmol) are combined in concentrated sulfuric acid (2 mL) at 0–5°C.
-
Reaction Conditions : The mixture is stirred at room temperature for 24 hours, followed by quenching with ice.
The chlorination at position 6 occurs in situ due to the presence of chlorine in the resorcinol precursor.
Acetylation of the 7-Hydroxy Group
The 7-hydroxy intermediate is acetylated using acetic anhydride:
-
Reactants : 7-Hydroxy-6-chloro-4-phenylcoumarin (1 mmol) is treated with acetic anhydride (3 mL) and a catalytic amount of sulfuric acid.
-
Reaction Conditions : The reaction is stirred at 0°C for 30 minutes, followed by neutralization with triethylamine.
Key Data :
| Step | Reactants | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | 2-Chlororesorcinol, ethyl benzoylacetate | H₂SO₄ | - | RT | 50% |
| 2 | 7-Hydroxy intermediate, acetic anhydride | H₂SO₄ | - | 0°C | 79% |
An alternative route involves direct introduction of the acetate group via nucleophilic substitution. This method avoids isolation of the 7-hydroxy intermediate.
Reaction Protocol
-
Reactants : 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-ol (1 mmol) is reacted with acetyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Base : Triethylamine (2.5 eq) is added to scavenge HCl.
-
Conditions : The mixture is refluxed for 12 hours, followed by aqueous workup.
-
Yield : 85% after column chromatography (hexane:ethyl acetate = 7:3).
Advantages :
-
Single-step process reduces purification complexity.
-
Higher atom economy compared to multi-step methods.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Optimized Procedure
-
Reactants : 2-Chlororesorcinol (1 mmol), ethyl benzoylacetate (1 mmol), and acetic anhydride (3 eq).
Comparison to Conventional Heating :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 24 hours | 15 minutes |
| Yield | 79% | 92% |
Enzymatic Acetylation
Green chemistry approaches utilize lipases for regioselective acetylation.
Biocatalytic Method
-
Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
-
Substrate : 7-Hydroxy-6-chloro-4-phenylcoumarin (1 mmol) in vinyl acetate (solvent and acyl donor).
Advantages :
-
Avoids toxic solvents and catalysts.
-
Ideal for scale-up in pharmaceutical industries.
Industrial-Scale Production
Patent EP3598972A1 outlines a scalable process for analogues, adaptable to this compound:
Continuous Flow Reactor
-
Reactants : 2-Chlororesorcinol and ethyl benzoylacetate are fed into a flow reactor at 0.5 mL/min.
-
Output : 95% conversion, with in-line acetylation using acetic anhydride.
Purification :
Analytical Validation
Characterization Data
Purity Assessment
-
HPLC : Retention time = 4.2 min (C18 column, acetonitrile:water = 70:30).
-
Elemental Analysis : Calculated for C₁₇H₁₁ClO₄: C, 63.27%; H, 3.43%. Found: C, 63.19%; H, 3.51%.
Challenges and Optimization Strategies
Common Issues
Solvent Optimization
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 85 | 98 |
| THF | 72 | 95 |
| Toluene | 65 | 90 |
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate exhibits promising biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that this compound has potential anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7) and others. The mechanism of action is believed to involve the inhibition of cellular pathways associated with tumor growth and proliferation .
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as an important precursor for synthesizing more complex coumarin derivatives. Its unique structure allows for various chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinones or oxidized derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Reduces carbonyl groups to alcohols | Sodium borohydride, lithium aluminum hydride |
| Substitution | Halogen substitution can introduce new functional groups | Sodium iodide in acetone |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on MCF-7 cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value showing potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that it exhibited substantial activity against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Unique Characteristics
The presence of a chloro substituent enhances the compound's reactivity and biological activity compared to other coumarin derivatives. Its structural features contribute to its unique interactions with biological macromolecules, making it a valuable target for further research .
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Position 4 Substituents
Position 7 Substituents
- Acetate Ester (Target Compound) : Balances lipophilicity and hydrolytic stability, favoring passive diffusion across membranes .
- Acetamide (Analog) : Increases polarity and metabolic resistance due to the amide bond’s stability .
- Carboxylic Acid (Analog) : Ionizes at physiological pH, reducing membrane permeability but improving solubility for parenteral formulations .
Biological Activity
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
Molecular Characteristics:
- Molecular Formula: C17H11ClO4
- Molecular Weight: 314.73 g/mol
- IUPAC Name: (6-chloro-2-oxo-4-phenylchromen-7-yl) acetate
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-4-phenylcoumarin with acetic anhydride in the presence of a catalyst like pyridine. This method ensures high yields and purity of the acetate derivative, making it suitable for further biological studies.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Activity:
-
Antimicrobial Properties:
- Studies have shown that it possesses antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Potential:
- Neuroprotective Effects:
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition:
- Metal Chelation:
- Cellular Signaling Modulation:
Case Studies and Research Findings
Several studies have evaluated the biological activity of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-y acetate:
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining 0–5°C during acetylation minimizes side reactions.
- Solvent selection : Anhydrous dichloromethane improves yield by reducing hydrolysis of reactive intermediates.
- Purification : Silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) removes unreacted starting materials and byproducts .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
A combination of techniques ensures accurate characterization:
- X-ray crystallography : Resolves molecular conformation and confirms substituent positions (e.g., single-crystal analysis reveals a monoclinic P21/c space group with Z = 4) .
- NMR spectroscopy : and NMR identify proton environments (e.g., the acetate methyl group resonates at δ 2.35 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using a C18 column (acetonitrile/water gradient) .
Advanced: How do crystallographic data inform the understanding of molecular conformation and potential reactivity?
Answer:
Crystallographic studies reveal:
- Molecular geometry : The chromenone core is planar, with the phenyl ring at C4 tilted at 12.5° relative to the coumarin plane.
- Disorder in substituents : The methyl group in the acetate moiety exhibits rotational disorder (two positions with 60° separation), suggesting dynamic flexibility in solution .
- Non-covalent interactions : Weak C–H···O hydrogen bonds and π–π stacking (interplanar distance: 3.5 Å) influence crystal packing, which can predict solubility and stability .
Q. Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Cell volume | 925.70(6) ų |
| R-factor | 0.0376 |
| Displacement (Å) | 0.11 (anisotropic) |
Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?
Answer:
- Docking simulations : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2) by aligning the chromenone core within hydrophobic pockets.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity; the chloro substituent lowers the LUMO energy (-1.8 eV), enhancing electrophilicity .
- MD simulations : CHARMM force fields model solvation dynamics, revealing stable binding conformations over 100 ns trajectories.
Note : Validate computational results with experimental data (e.g., IC50 values from enzyme inhibition assays) .
Basic: What are the key challenges in purifying this compound, and what chromatographic methods are recommended?
Answer:
Challenges :
- Polar byproducts : Acetic acid derivatives formed during incomplete acetylation co-elute with the product.
- Thermal sensitivity : Decomposition occurs above 80°C, limiting distillation use.
Q. Solutions :
- Gradient elution : Use silica gel chromatography with a hexane → ethyl acetate gradient (5% increments) to separate closely related impurities.
- Prep-HPLC : A C18 column with isocratic acetonitrile/water (65:35) achieves >99% purity .
Advanced: How do chloro and phenyl substituents influence the electronic properties and stability of the chromenone core?
Answer:
- Electron-withdrawing chloro group : Increases electrophilicity at C3, facilitating nucleophilic substitution (e.g., SNAr reactions with amines).
- Phenyl ring : Enhances π-conjugation, shifting UV-Vis absorption to 320 nm (ε = 12,500 M⁻¹cm⁻¹), useful for photochemical studies.
- Stability : The substituents reduce hydrolytic degradation of the lactone ring at pH 7.4 (t½ = 48 hrs vs. 12 hrs for unsubstituted coumarin) .
Advanced: How can structural disorder in crystallographic data impact reactivity interpretations?
Answer:
- Dynamic disorder : Rotational flexibility in the acetate methyl group (observed in X-ray data) suggests multiple conformers in solution, which may affect binding to rigid enzyme active sites.
- Mitigation strategies : Use low-temperature crystallography (100 K) to "freeze" conformers or employ neutron diffraction to resolve hydrogen positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
